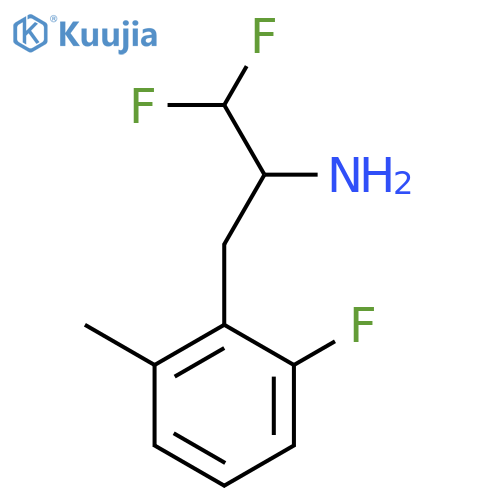

Cas no 2228984-65-2 (1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine)

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine

- 2228984-65-2

- EN300-1956772

-

- インチ: 1S/C10H12F3N/c1-6-3-2-4-8(11)7(6)5-9(14)10(12)13/h2-4,9-10H,5,14H2,1H3

- InChIKey: XLOBKZOFLXWDTC-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C(=CC=CC=1C)F)N)F

計算された属性

- せいみつぶんしりょう: 203.09218387g/mol

- どういたいしつりょう: 203.09218387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26Ų

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956772-0.25g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1956772-0.1g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1956772-10.0g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1956772-1g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1956772-2.5g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1956772-10g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1956772-1.0g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1956772-5g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1956772-0.5g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1956772-5.0g |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine |

2228984-65-2 | 5g |

$4475.0 | 2023-06-03 |

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine 関連文献

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228984-65-2 and Product Name: 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine

The compound identified by the CAS number 2228984-65-2 and the product name 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The presence of fluorine atoms in both the 1,1-difluoro and 2-fluoro-6-methylphenyl substituents introduces specific electronic and steric properties that make this molecule a promising candidate for further investigation.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluoro groups, in particular, are known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. The methylphenyl moiety further contributes to the compound's complexity by providing a hydrophobic surface that can interact favorably with biological targets. This combination of structural elements makes 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine a versatile scaffold for developing novel therapeutic agents.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential in addressing various biological pathways. The 1,1-difluoro group is particularly interesting because it can influence the compound's reactivity and interaction with enzymes or receptors. This feature has been leveraged in the design of molecules targeting neurological disorders, where precise control over molecular interactions is crucial. Additionally, the 2-fluoro-6-methylphenyl substituent has been shown to enhance lipophilicity, which is often a desirable trait for oral bioavailability.

One of the most compelling aspects of this compound is its potential in oncology research. The unique structural motifs present in 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine have been associated with inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activity against various tumor types. The fluorine atoms, in particular, have been shown to improve binding affinity to target proteins, leading to more potent and selective inhibition.

The synthesis of 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine presents an intriguing challenge due to the need for precise functionalization at multiple positions on the carbon chain and aromatic ring. Advanced synthetic methodologies, including cross-coupling reactions and transition-metal catalysis, have been employed to achieve the desired regioselectivity and yield. These synthetic strategies not only highlight the compound's complexity but also showcase the ingenuity of modern organic chemistry in constructing complex molecular architectures.

From a computational chemistry perspective, the properties of this compound have been extensively modeled using density functional theory (DFT) and molecular dynamics simulations. These studies have provided valuable insights into how the presence of fluorine atoms affects electronic distributions and steric interactions within the molecule. Such computational analyses are crucial for guiding experimental efforts and optimizing lead compounds for drug development.

The pharmacokinetic profile of 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine has also been a focus of recent research. Studies using animal models have shown that this compound exhibits favorable biodistribution characteristics, with reasonable oral bioavailability and prolonged circulation times. These findings are particularly encouraging for developing long-term therapeutic strategies where sustained drug exposure is essential.

In conclusion, the compound with CAS No. 2228984-65-2 and its product name 1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further development. As research continues to uncover new applications for fluorinated aromatic compounds, molecules like this one will undoubtedly play a crucial role in shaping the future of drug discovery.

2228984-65-2 (1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine) 関連製品

- 3277-04-1(2,6-dime-4-co2me-nitrobenzene radical)

- 2639399-21-4(tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate)

- 1997963-42-4(Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester)

- 1850039-82-5(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid)

- 1355230-43-1(Methyl 6-(azepan-1-yl)nicotinate)

- 2490344-58-4(rac-(2R,6S)-6-(methoxycarbonyl)piperidine-2-carboxylic acid hydrochloride, cis)

- 7752-74-1(5-Iodo-6-methylpyrimidin-4-ol)

- 1612223-04-7(methyl 2-(4-bromopyridin-2-yl)propanoate)

- 1226001-97-3(1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene)

- 862807-14-5((2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)